3-Azidopropanol

Catalog No.
S682796
CAS No.
72320-38-8
M.F
C3H7N3O
M. Wt
101.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Azidopropanol

CAS Number

72320-38-8

Product Name

3-Azidopropanol

IUPAC Name

3-azidopropan-1-ol

Molecular Formula

C3H7N3O

Molecular Weight

101.11 g/mol

InChI

InChI=1S/C3H7N3O/c4-6-5-2-1-3-7/h7H,1-3H2

InChI Key

WHVSIWLMCCGHFW-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C(CN=[N+]=[N-])CO

The exact mass of the compound 3-Azidopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Azidopropanol is a bifunctional aliphatic building block featuring a terminal azide and a primary hydroxyl group separated by a three-carbon propyl chain. In industrial and advanced laboratory settings, it is primarily procured as a highly efficient click chemistry reagent (CuAAC and SPAAC) and a versatile molecular spacer. The three-carbon tether provides an optimal balance of steric flexibility and hydrophilicity, making it a preferred precursor for attaching functional groups to biomolecules, polymers, and surfaces. Compared to shorter or longer azido alcohols, 3-azidopropanol offers a superior combination of thermal stability, handling safety, and predictable reactivity, establishing it as a foundational material for bioconjugation and macrocycle synthesis .

Procurement substitution with the closely related two-carbon analog, 2-azidoethanol, introduces significant process risks and chemical deviations. 2-Azidoethanol is highly volatile and classified as a severe skin corrosive, necessitating strict handling protocols and complicating scale-up. Furthermore, altering the chain length fundamentally shifts the molecule's reactivity profile; for instance, in Schmidt-type ring expansions, substituting 3-azidopropanol with 2-azidoethanol flips the primary reaction pathway from ester/lactone formation to amide/lactam generation. Conversely, substituting with longer-chain azido alcohols (e.g., 4-azidobutanol or 11-azidoundecanol) introduces excessive steric bulk and alters solubility, which consistently depresses yields in standard click chemistry workflows. Therefore, 3-azidopropanol cannot be generically replaced without redesigning downstream purification and synthesis parameters[REFS-1, REFS-2].

Anomeric Stereoselectivity in Glycosylation Workflows

When functioning as a linker precursor for fucose-based glycomimetics, 3-azidopropanol demonstrates exceptional stereocontrol. Glycosylation of 3-azidopropanol with fucosyl donors exclusively yields the β-anomer, whereas alternative linear alcohols often produce problematic mixtures of α and β anomers. This 100% stereoselectivity eliminates the need for costly and time-consuming chiral separation steps during the purification of complex disaccharide moieties [1].

Evidence DimensionAnomeric stereoselectivity during fucose-based glycosylation
Target Compound DataExclusive formation of the β-anomer (100% stereoselectivity)
Comparator Or BaselineStandard linear alcohols (mixed α/β anomeric populations)
Quantified DifferenceComplete elimination of α-anomer byproducts
ConditionsGlycosylation using a disaccharide moiety of Lewis X antigen with fucosyl donors

Ensures batch-to-batch reproducibility and reduces downstream purification costs in the synthesis of glycomimetic therapeutics.

Hydrolysis Pathway Control in Schmidt Reactions

The carbon chain length of the azido alcohol dictates the product distribution during the hydrolysis of iminium ethers derived from ketones. Under comparable basic hydrolysis conditions (e.g., KOH workup), reactions utilizing 3-azidopropanol yield a significantly higher ester-to-amide ratio compared to the two-carbon analog, 2-azidoethanol, which predominantly yields amides. This divergence allows chemists to predictably steer the synthesis toward macrocyclic lactones rather than lactams [1].

Evidence DimensionEster vs. Amide product ratio upon basic hydrolysis
Target Compound DataHigh preference for ester/lactone formation
Comparator Or Baseline2-Azidoethanol (high preference for amide/lactam formation)
Quantified DifferenceFundamental shift in primary reaction pathway and major product class
ConditionsBF3·OEt2 promoted reaction with cyclic/acyclic ketones followed by basic hydrolysis

Allows precise control over the structural class of the final macrocycle, preventing costly rework when targeting specific lactone-based polymers or therapeutics.

Occupational Safety and Scale-Up Handling Profile

The procurement of azido alcohols requires careful evaluation of handling hazards. 2-Azidoethanol is highly volatile and classified as a Category 1B Skin Corrosive (H314: Causes severe skin burns). In contrast, 3-azidopropanol possesses a higher molecular weight, lower vapor pressure, and is classified with a significantly milder hazard profile (Category 4 Acute Toxicity, H302). This difference drastically reduces the engineering controls and personal protective equipment (PPE) required for safe scale-up and routine laboratory handling [REFS-3, REFS-4].

Evidence DimensionGHS Hazard Classification and handling requirements
Target Compound DataH302 (Harmful if swallowed); standard laboratory handling
Comparator Or Baseline2-Azidoethanol (H314: Causes severe skin burns and eye damage)
Quantified DifferenceDowngrade from severe corrosive hazard to standard acute toxicity warning
ConditionsBulk chemical handling and scale-up operations

Lowers the regulatory and safety compliance burden for manufacturing facilities, reducing overhead costs during scale-up.

Yield Optimization in Automated Click Chemistry Libraries

In automated, solid-phase supported copper-catalyzed azide-alkyne cycloaddition (CuAAC) workflows, 3-azidopropanol serves as an optimal azide partner. High-throughput library synthesis using 3-azidopropanol consistently achieves average yields of 80% to >90%. Literature establishes that while 2- and 3-carbon azido alcohols are highly efficient, extending the aliphatic chain further (e.g., >4 carbons) introduces steric hindrance and solubility issues that significantly depress triazole yields [1].

Evidence DimensionAverage yield in automated CuAAC library synthesis
Target Compound Data80% to >90% average yield across diverse alkyne partners
Comparator Or BaselineLonger-chain hydroxyalkyl azides (depressed yields <60%)
Quantified Difference>20% yield improvement over long-chain analogs
ConditionsAutomated synthesis using Amberlyst A-21-CuI catalyst at room temperature

Maximizes throughput and minimizes reagent waste in the generation of large-scale compound libraries for drug discovery.

Synthesis of Fucose-Based Glycomimetics

Because 3-azidopropanol exclusively yields the β-anomer during glycosylation, it is the preferred linker precursor for synthesizing fucose-based glycomimetics targeting DC-SIGN. The terminal azide allows for immediate downstream functionalization via click chemistry without requiring intermediate deprotection steps [1].

Automated High-Throughput Triazole Library Generation

In drug discovery workflows requiring the rapid generation of 1,4-disubstituted 1,2,3-triazoles, 3-azidopropanol provides the ideal balance of reactivity and steric freedom. It consistently delivers >80% yields in solid-phase supported CuAAC reactions, outperforming longer-chain azides that suffer from steric hindrance [2].

Controlled Synthesis of Macrocyclic Lactones

For materials science and pharmaceutical applications requiring macrocyclic lactones, 3-azidopropanol is selected over 2-azidoethanol. When reacted with cyclic or acyclic ketones via a Schmidt-type reaction and subjected to basic hydrolysis, the three-carbon chain selectively drives the reaction pathway toward ester/lactone formation rather than amide/lactam byproducts [3].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.058911855 Da

Monoisotopic Mass

101.058911855 Da

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-azidopropan-1-ol

Dates

Last modified: 08-15-2023
McLeod et al. Probing chemical space with alkaloid-inspired libraries. Nature Chemistry, doi: 10.1038/nchem.1844, published online 19 January 2014 http://www.nature.com/nchem

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